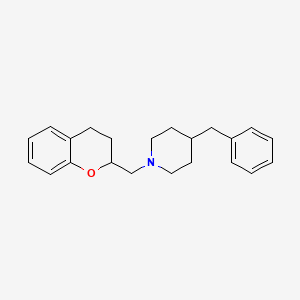

4-Benzyl-1-chroman-2-ylmethyl-piperidine

Description

Properties

Molecular Formula |

C22H27NO |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

4-benzyl-1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine |

InChI |

InChI=1S/C22H27NO/c1-2-6-18(7-3-1)16-19-12-14-23(15-13-19)17-21-11-10-20-8-4-5-9-22(20)24-21/h1-9,19,21H,10-17H2 |

InChI Key |

XIEPNNMDKPLLAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN3CCC(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of N-Benzyl-4-piperidone

This two-step approach leverages N-benzyl-4-piperidone as a key intermediate:

Step 1: Synthesis of N-Benzyl-4-piperidone

N-Benzylation of 4-piperidone hydrochloride is achieved via nucleophilic substitution with benzyl chloride under basic conditions (NaHCO₃, ethanol, reflux). Typical yields exceed 95%:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | Sodium bicarbonate |

| Temperature | Reflux (78°C) |

| Reaction Time | 3 hours |

| Yield | 96.5% (Example 1,) |

Step 2: Reductive Amination with Chroman-2-ylmethylamine

N-Benzyl-4-piperidone undergoes reductive amination using chroman-2-ylmethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding 88–92% of the target compound.

Partial Reduction of 1-Benzyl-4-piperidinecarboxylate Esters

A scalable method involves selectively reducing ester groups to aldehydes, followed by condensation with chroman-2-ylmethanol:

Procedure :

-

Ester Reduction : 1-Benzyl-4-piperidinecarboxylate (ethyl or methyl ester) is treated with red aluminum (AlH₃·NHR₂) complexes at −5°C to 0°C.

-

Aldehyde Isolation : The intermediate aldehyde is purified via aqueous workup (NaOH, pH 11–13) and solvent extraction.

-

Chroman Coupling : The aldehyde reacts with chroman-2-ylmethanol under acidic catalysis (ZnCl₂, ethanol, reflux).

Optimization Data :

-

Reduction Efficiency : 94.3% yield when using AlH₃·morpholine complexes (Example 7,).

-

Temperature Sensitivity : Reactions above 0°C favor over-reduction to alcohols, reducing aldehyde yields by 15–20%.

Alternative Methodologies

Grignard Addition to N-Benzyl-4-cyanopiperidine

A less common route employs Grignard reagents to introduce the chroman moiety:

-

Cyanation : N-Benzyl-4-piperidone is converted to the corresponding nitrile using trimethylsilyl cyanide (TMSCN).

-

Grignard Reaction : Chroman-2-ylmethylmagnesium bromide adds to the nitrile, followed by acidic hydrolysis to yield the target amine.

Limitations :

-

Low functional group tolerance (e.g., ester groups incompatible).

-

Requires strict anhydrous conditions, limiting scalability.

Multicomponent Coupling Strategies

Zinc chloride-catalyzed one-pot reactions enable concurrent chroman ring formation and piperidine functionalization:

Reaction Scheme :

4-Hydroxycoumarin + Benzaldehyde + 1-Benzyl-4-aminopiperidine → this compound

Conditions :

-

Catalyst : 10 mol% ZnCl₂

-

Solvent : Ethanol, reflux

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield Range | Scalability | Key Advantage |

|---|---|---|---|

| Reductive Amination | 88–92% | High | Minimal purification steps |

| Partial Ester Reduction | 91–94% | Moderate | Industrial applicability |

| Multicomponent Coupling | 85–89% | Low | Atom economy |

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-chroman-2-ylmethyl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Benzyl-1-chroman-2-ylmethyl-piperidine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzyl-1-chroman-2-ylmethyl-piperidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Fluorophenyl Piperidine Derivatives ()

Compounds such as 4-(4-Fluorophenyl)-4-hydroxy piperidine and 4-(4-methoxyphenyl)piperidine share the piperidine scaffold but differ in substituents. Key comparisons include:

- Polarity: Hydroxyl or methoxy groups (e.g., 4-(4-hydroxyphenyl)cyclohexanone) introduce hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the lipophilic benzyl-chroman system .

- Synthetic Utility : Many fluorophenyl piperidines serve as intermediates for antipsychotics or analgesics, whereas the chroman moiety in the target compound may confer antioxidant or CNS-modulating properties .

Spiro-Piperidine Systems ()

The compound 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione exemplifies a structurally complex spiro system. Differences include:

- In contrast, the single piperidine ring in this compound allows greater rotational freedom, which may broaden receptor interactions .

- Synthetic Complexity : Spiro systems require multi-step syntheses involving cyclization and stereochemical control, whereas the target compound’s synthesis likely focuses on straightforward alkylation or amination of the piperidine core .

Pyrimidine-Piperidine Hybrids ()

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine combines a piperidine with a pyrimidine ring. Key distinctions:

- Heterocyclic Diversity : Pyrimidine’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, often exploited in kinase inhibitors or antiviral agents. The chroman ring in the target compound, with its oxygen atom, may instead modulate redox pathways or lipid solubility .

- Bioactivity : Pyrimidine derivatives are associated with anticancer and antimicrobial activities, while chroman systems (e.g., in tocopherols) are linked to antioxidant effects, suggesting divergent therapeutic applications .

Structural and Functional Analysis Table

Research Implications and Limitations

The benzyl-chroman-piperidine architecture merits further exploration for CNS disorders or oxidative stress-related conditions. Contradictions in substituent effects (e.g., fluorophenyl vs. methoxy groups on solubility) highlight the need for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-Benzyl-1-chroman-2-ylmethyl-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often synthesized using CHCl₃/MeOH as solvents under reflux conditions, with yields ranging from 50–57% depending on the substituents . Optimization involves varying reaction time, temperature, and stoichiometry. Purity validation via HPLC (e.g., retention time and peak area analysis) and elemental analysis (C, H, N percentages) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and benzyl/chroman linkages. Mass spectrometry (MS) provides molecular weight validation, while UV/Vis spectroscopy (e.g., λmax at 249–296 nm) aids in detecting conjugated systems . Cross-referencing NMR chemical shifts with computational models (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at -20°C in airtight containers minimizes degradation . Immediate decontamination with soap/water for skin exposure and ethanol for equipment is advised. Always consult updated safety data sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity assessments and elemental analysis data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents (in HPLC) or incomplete combustion (in elemental analysis). Validate purity via orthogonal methods:

- HPLC : Use gradient elution with UV detection to identify impurities.

- Elemental Analysis : Ensure complete sample combustion by adjusting oxygen flow and combustion time.

- Mass Balance : Combine results from both techniques to calculate overall purity .

Q. What factorial design approaches are suitable for optimizing synthesis parameters of this compound?

- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature, solvent ratio (e.g., CHCl₃/MeOH), and catalyst concentration on yield. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Virtual simulations using chemical software (e.g., process control tools) pre-screen conditions to reduce resource consumption .

Q. How do structural modifications at the piperidine ring influence the compound’s physicochemical and biological properties?

- Methodological Answer : Substituents at the 4-position (e.g., benzyl vs. chlorophenyl groups) alter lipophilicity (logP) and hydrogen-bonding capacity. Comparative studies using analogs (e.g., 4-(4-Chlorobenzyl)piperidine) reveal trends in solubility and receptor binding. Molecular docking and ADMET predictions guide rational design for targeted applications (e.g., neurological drug candidates) .

Q. What strategies mitigate compound degradation during long-term storage, and how is stability validated?

- Methodological Answer : Degradation is minimized by storing the compound under inert gas (N₂/Ar) at -20°C. Stability studies use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic HPLC and NMR analyses to detect decomposition products. Lyophilization improves stability for hygroscopic derivatives .

Data Analysis and Theoretical Frameworks

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Standardize assays using WHO-recommended cell lines and controls. Meta-analysis of published data identifies outliers, while dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency trends .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities with biological targets. PubChem’s cheminformatics tools (e.g., InChI key validation) ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.